molecular formula C7H17NO2S B13609080 (2R)-1-methanesulfonyl-4-methylpentan-2-amine

(2R)-1-methanesulfonyl-4-methylpentan-2-amine

Katalognummer: B13609080
Molekulargewicht: 179.28 g/mol
InChI-Schlüssel: QVZZETZFYSNNSK-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-methanesulfonyl-4-methylpentan-2-amine is an organic compound with a specific stereochemistry, indicated by the (2R) configuration This compound is characterized by the presence of a methanesulfonyl group attached to the amine, making it a sulfonamide derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-methanesulfonyl-4-methylpentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-methylpentan-2-amine.

    Sulfonylation: The precursor undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-methanesulfonyl-4-methylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

(2R)-1-methanesulfonyl-4-methylpentan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-1-methanesulfonyl-4-methylpentan-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-1-methanesulfonyl-4-methylpentan-2-amine: can be compared with other sulfonamide derivatives such as:

Uniqueness

  • The unique stereochemistry of this compound gives it distinct chemical and biological properties compared to its enantiomers and diastereomers. This specificity can result in different interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C7H17NO2S

Molekulargewicht

179.28 g/mol

IUPAC-Name

(2R)-4-methyl-1-methylsulfonylpentan-2-amine

InChI

InChI=1S/C7H17NO2S/c1-6(2)4-7(8)5-11(3,9)10/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1

InChI-Schlüssel

QVZZETZFYSNNSK-SSDOTTSWSA-N

Isomerische SMILES

CC(C)C[C@H](CS(=O)(=O)C)N

Kanonische SMILES

CC(C)CC(CS(=O)(=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.